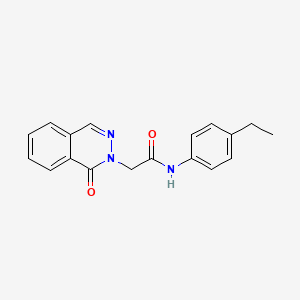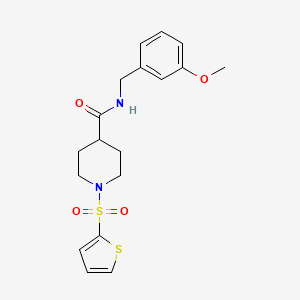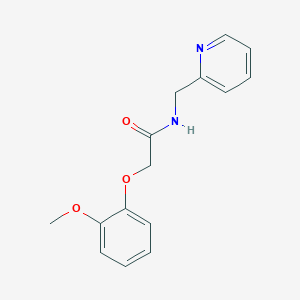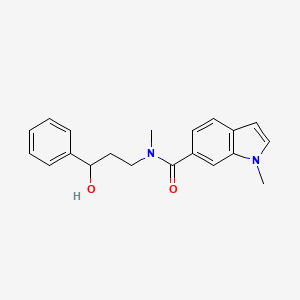![molecular formula C14H18N2O2S B5679330 N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5679330.png)
N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide, also known as FTZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide varies depending on its application. In medicine, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In agriculture, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to promote plant growth by increasing the activity of enzymes involved in photosynthesis and respiration. It has also been shown to inhibit the growth of fungal and bacterial pathogens by disrupting their cell membranes. In environmental science, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to remove heavy metals and organic pollutants from contaminated water by adsorption and chelation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide vary depending on its application. In medicine, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In agriculture, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to promote plant growth by increasing the activity of enzymes involved in photosynthesis and respiration. It has also been shown to inhibit the growth of fungal and bacterial pathogens by disrupting their cell membranes. In environmental science, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to remove heavy metals and organic pollutants from contaminated water by adsorption and chelation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide in lab experiments include its high purity, low toxicity, and wide range of applications. N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used in a variety of biological and chemical assays. The limitations of using N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide in lab experiments include its limited solubility in water and some organic solvents. N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide may also exhibit different biochemical and physiological effects depending on the concentration and duration of exposure.
Orientations Futures
There are several future directions for the research and development of N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide. In medicine, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide could be further investigated as a potential anti-inflammatory and anti-tumor agent. Its mechanism of action could be elucidated to identify potential targets for drug development. In agriculture, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide could be further investigated as a plant growth regulator and a pesticide. Its effects on different plant species and pathogens could be studied to optimize its use in different agricultural settings. In environmental science, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide could be further investigated as a water treatment agent. Its adsorption and chelation properties could be optimized to remove a wider range of pollutants from contaminated water.
Méthodes De Synthèse
The synthesis of N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide involves the reaction of 2-propyl-1,3-thiazole-4-carboxylic acid with 2-furylpropylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds under mild conditions and yields N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide as a white crystalline solid with a purity of over 95%.
Applications De Recherche Scientifique
N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in various fields. In medicine, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In agriculture, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been used as a plant growth regulator and a pesticide. It has been shown to promote plant growth and to protect crops from fungal and bacterial infections. In environmental science, N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide has been used as a water treatment agent. It has been shown to remove heavy metals and organic pollutants from contaminated water.
Propriétés
IUPAC Name |
N-[3-(furan-2-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-2-5-13-16-12(10-19-13)14(17)15-8-3-6-11-7-4-9-18-11/h4,7,9-10H,2-3,5-6,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQWVXGUQGRADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCCCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-furyl)propyl]-2-propyl-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]isoindolin-1-one](/img/structure/B5679261.png)

![4-fluoro-3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]benzenesulfonamide](/img/structure/B5679271.png)
![N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5679278.png)
![2-(tetrahydro-2-furanylmethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679283.png)
![(4aS*,7aR*)-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5679291.png)
![4,6-dimethoxy-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5679296.png)


![8-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5679313.png)
![2-(ethylamino)-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-5-pyrimidinecarboxamide](/img/structure/B5679314.png)
![2,2-dimethylpropyl 3-oxo-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5679326.png)

![2-(2,4-dimethoxybenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5679337.png)